molecular formula C20H19N3O3S B2446449 N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034491-25-1

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2446449
CAS RN: 2034491-25-1
M. Wt: 381.45
InChI Key: CHHCJNGGETVWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced NSCLC.

Mechanism of Action

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide works by selectively inhibiting the mutant forms of EGFR that are commonly found in NSCLC tumors. These mutations cause the EGFR protein to be constantly activated, leading to uncontrolled cell growth and division. By inhibiting the mutant EGFR, this compound can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for mutant EGFR over wild-type EGFR, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. In preclinical studies, this compound has demonstrated potent antitumor activity against NSCLC cell lines and xenograft models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide in lab experiments is its high selectivity for mutant EGFR, which allows for more precise targeting of cancer cells. However, one limitation is that the mutant EGFR targeted by this compound can develop resistance over time, which may limit its long-term efficacy.

Future Directions

There are several future directions for research on N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide. One area of interest is the development of combination therapies that can overcome resistance to this compound. Another area of research is the identification of biomarkers that can predict response to this compound, which could help to personalize treatment for NSCLC patients. Additionally, there is ongoing research into the use of this compound in other types of cancer, such as breast cancer and colorectal cancer.

Synthesis Methods

The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide involves the reaction of 4-(thiazol-2-yloxy)benzoic acid with 4-(3-methoxyazetidin-1-yl)aniline in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of purification steps to obtain the final product.

Scientific Research Applications

N-(4-(3-methoxyazetidin-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide has been extensively studied for its efficacy and safety in the treatment of NSCLC. Clinical trials have shown that this compound is effective in patients with advanced NSCLC who have developed resistance to first-generation EGFR inhibitors, such as gefitinib and erlotinib. This compound has also been shown to have a favorable safety profile, with fewer side effects than traditional chemotherapy.

properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-18-12-23(13-18)16-6-4-15(5-7-16)22-19(24)14-2-8-17(9-3-14)26-20-21-10-11-27-20/h2-11,18H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHCJNGGETVWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.